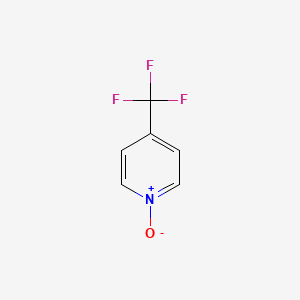

4-(Trifluoromethyl)pyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276391 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22253-59-4 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridine N-Oxides

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Trifluoromethyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical properties of a parent molecule. It can enhance metabolic stability, increase lipophilicity, and alter electronic character, often leading to improved pharmacokinetic profiles and target-binding affinity.[1][2]

When the trifluoromethyl group is combined with the pyridine N-oxide scaffold, a uniquely versatile chemical entity emerges. Pyridine N-oxides themselves are valuable intermediates, activating the pyridine ring to facilitate substitutions that are otherwise difficult to achieve on the parent heterocycle.[3] The N-oxide functionality modifies the electronic distribution of the ring, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack.[3][4]

This guide provides a comprehensive overview of this compound, a building block of significant interest. We will delve into its synthesis, core chemical properties, reactivity, and applications, offering field-proven insights for its effective use in research and development programs.

Physicochemical and Spectroscopic Profile

This compound is a white solid at room temperature, typically requiring storage under an inert atmosphere. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | [5][6] |

| Molecular Formula | C₆H₄F₃NO | [6] |

| Molecular Weight | 163.1 g/mol | [5][6] |

| Physical Form | White solid | [5] |

| Purity | Typically ≥95% | [6] |

| Storage | Room temperature, inert atmosphere |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The N-oxide group is known to deshield the α-protons (H-2, H-6) significantly compared to the parent pyridine. Therefore, two distinct doublets are expected in the aromatic region. The protons at the 2- and 6-positions would appear downfield, while the protons at the 3- and 5-positions would appear further upfield.

-

¹³C NMR: The carbon atom attached to the trifluoromethyl group (C-4) will be significantly influenced by the fluorine atoms, appearing as a quartet in the proton-decoupled spectrum due to C-F coupling. The N-oxide function generally shields the C-4 position but deshields the C-2 and C-6 positions.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the CF₃ group attached to an aromatic ring.

Synthesis and Experimental Protocols

The most direct and common route to this compound is the N-oxidation of its parent pyridine, 4-(trifluoromethyl)pyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.

Workflow for the Synthesis of this compound

Caption: General workflow for the N-oxidation of 4-(trifluoromethyl)pyridine.

Protocol: N-Oxidation using m-CPBA

This protocol is a representative procedure based on standard literature methods for pyridine N-oxidation.

Materials:

-

4-(Trifluoromethyl)pyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C. Cautiously add saturated Na₂S₂O₃ solution to quench the excess peroxide, followed by saturated NaHCO₃ solution to neutralize the by-product, meta-chlorobenzoic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by the interplay between the electron-donating N-oxide moiety and the powerfully electron-withdrawing trifluoromethyl group.

-

N-Oxide Effect: The N-oxide group increases the electron density on the ring through π-donation, which would typically activate the ring towards electrophilic substitution, particularly at the C4 position. However, it also possesses a strong inductive electron-withdrawing effect (-I). Crucially, it activates the C2 and C6 positions for nucleophilic attack.[3]

-

Trifluoromethyl Effect: The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[8] Positioned at C4, it severely deactivates the entire ring towards electrophilic aromatic substitution. Its primary role is to further enhance the electrophilicity of the C2 and C6 positions, making them highly susceptible to attack by nucleophiles.

Logical Relationship of Electronic Effects

Caption: Electronic effects governing the reactivity of the pyridine ring.

Key Reactions

-

Nucleophilic Aromatic Substitution (SₙAr): The primary mode of reactivity is SₙAr at the C2 and C6 positions. Strong nucleophiles can displace a suitable leaving group (if present) or, in some cases, a hydride ion. The high electrophilicity of these positions makes the molecule an excellent substrate for introducing a wide range of functional groups.

-

Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine scaffold.[4] This reaction is synthetically valuable, as the N-oxide can be used as a temporary activating or directing group, which is then removed in a later step. Common deoxygenation reagents include PCl₃, PPh₃, or catalytic hydrogenation.

-

Rearrangement Reactions: Like other pyridine N-oxides, it can undergo rearrangements. For example, reaction with acetic anhydride can lead to the formation of 2-acetoxy-4-(trifluoromethyl)pyridine, which can be hydrolyzed to the corresponding pyridone.[8]

-

Trifluoromethylation Reactions: While this molecule is already trifluoromethylated, the broader class of pyridine N-oxides are excellent substrates for photochemical trifluoromethylation reactions, for example, using trifluoroacetic anhydride (TFAA) or Togni's reagent.[3][9] This highlights the general utility of the N-oxide moiety in facilitating radical C-H functionalization.

Applications in Drug Discovery and Materials Science

The 4-(trifluoromethyl)pyridine scaffold is a privileged structure in modern pharmaceuticals and agrochemicals.[10][11] The N-oxide derivative serves as a key intermediate to access these complex molecules.

-

Bioisosteric Replacement: The trifluoromethyl group is a well-known bioisostere for groups like chlorine or methyl, but with significantly different electronic properties and higher metabolic stability.[2] This allows chemists to fine-tune the properties of a lead compound.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The ability to functionalize the 2-position of the 4-(trifluoromethyl)pyridine ring via its N-oxide makes it a valuable precursor for synthesizing libraries of potential inhibitors for oncology and inflammatory diseases.[1]

-

Improving CNS Penetration: The lipophilicity imparted by the CF₃ group can enhance a molecule's ability to cross the blood-brain barrier, a critical attribute for drugs targeting the central nervous system (CNS).[2]

-

Building Block Synthesis: Its defined reactivity allows for the regioselective synthesis of disubstituted pyridines (e.g., 2,4-substituted), which are challenging to prepare through other methods.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [5] |

| Pictograms | GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[12][13] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is more than a simple heterocyclic compound; it is a sophisticated building block engineered by the synergistic effects of its two core functional groups. The N-oxide activates the ring for selective functionalization, while the trifluoromethyl group imparts crucial properties sought after in modern drug design. For researchers and synthetic chemists, a thorough understanding of its electronic nature and reactivity is key to unlocking its full potential in the creation of novel, high-value molecules for therapeutic and material applications.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Sigma-Aldrich. (n.d.). 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4.

- Sigma-Aldrich. (n.d.). 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4.

- ChemicalBook. (n.d.). 4-(4-TRIFLUOROMETHYLPHENYL)PYRIDINE 1-OXIDE Product Description.

- Amerigo Scientific. (n.d.). This compound.

- PubChem. (n.d.). 4-(Trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine 97%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.

- Gajeles, G., et al. (2020).

- Stephenson, C. R. J., et al. (n.d.). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.

- Fujioka, T., & Fuji, K. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- AFG Bioscience. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4.

- ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.

- Ossila. (n.d.). 4-(Trifluoromethyl)-2-pyridone | CAS Number 50650-59-4.

- ResearchGate. (n.d.). Trifluoromethylation of pyridine N-oxide deriatives by using Togni's reagent.

- Chen, K., & Wu, J. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. DOI:10.1039/C5SC02983J.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyridine.

- Marques, F. A., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- (n.d.). SAFETY DATA SHEET.

- Li, W., et al. (n.d.). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. ACS Publications.

- ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. (n.d.). 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4.

- MacMillan, D. W. C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. ACS Publications.

- Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4 [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

Foreword: The Strategic Importance of 4-(Trifluoromethyl)pyridine 1-oxide

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridine 1-oxide

In the landscape of modern medicinal and agricultural chemistry, the incorporation of a trifluoromethyl group (CF₃) into heterocyclic scaffolds is a cornerstone strategy for enhancing molecular properties.[1] The CF₃ group often improves metabolic stability, lipophilicity, and binding affinity. 4-(Trifluoromethyl)pyridine serves as a critical building block for several commercialized agrochemicals and pharmaceuticals.[2] The corresponding N-oxide, this compound, represents a pivotal intermediate. The N-oxide functionality not only alters the electronic properties of the pyridine ring but, more importantly, activates the C2 and C4 positions for subsequent functionalization, opening avenues for diverse molecular architectures that are otherwise difficult to access.[3]

However, the synthesis of this N-oxide is not trivial. The potent electron-withdrawing nature of the trifluoromethyl group at the 4-position significantly deactivates the pyridine nitrogen, rendering it less nucleophilic and thus resistant to standard oxidation conditions. This guide provides a comprehensive overview of robust and field-proven methodologies for the synthesis of this compound, explaining the chemical principles behind the chosen protocols and offering a comparative analysis to aid researchers in selecting the optimal path for their specific needs.

Compound Profile: Physicochemical Properties

A clear understanding of the target compound's properties is essential for handling, purification, and analysis.

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | [4] |

| Molecular Formula | C₆H₄F₃NO | [4] |

| Molecular Weight | 163.10 g/mol | [4] |

| Appearance | White solid | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room temperature | |

| MDL Number | MFCD16988752 | [4] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N |

The Precursor: Accessing 4-(Trifluoromethyl)pyridine

Before oxidation, the starting material, 4-(Trifluoromethyl)pyridine (CAS: 3796-24-5), must be synthesized or procured. Its preparation is a distinct field, but a brief overview is warranted. Key routes include:

-

Halogen Exchange: The classic approach involves the chlorination and subsequent fluorination of 4-picoline (4-methylpyridine).[2]

-

Ring Construction: Building the pyridine ring from acyclic precursors already containing the trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate.[5][6]

-

Cross-Coupling: Direct trifluoromethylation of 4-iodopyridine using reagents like trifluoromethyl copper.[7][8][9]

For the purposes of this guide, we will assume 4-(Trifluoromethyl)pyridine is the available starting material.

Core Synthesis: The N-Oxidation of an Electron-Deficient Pyridine

The central challenge is the electrophilic oxidation of the nitrogen atom, which is rendered electron-poor by the adjacent CF₃ group. This necessitates the use of powerful oxidizing agents or activated systems capable of overcoming this deactivation.

Method 1: Direct Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used, commercially available peroxyacid that is effective for the N-oxidation of many heterocycles.[10][11][12] For electron-deficient substrates like 4-(trifluoromethyl)pyridine, it remains a viable, albeit sometimes slow, option that may require an excess of the reagent.

Causality: The mechanism involves the direct electrophilic attack of the peracid's outer oxygen atom on the lone pair of the pyridine nitrogen. The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, slowing this reaction compared to the oxidation of electron-rich pyridines. Therefore, driving the reaction to completion often requires a stoichiometric excess of m-CPBA and sufficient reaction time.

Caption: General workflow for m-CPBA oxidation.

Detailed Experimental Protocol (m-CPBA Method) [13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethyl)pyridine (1.0 eq, e.g., 4.25 g, 28.9 mmol) in dichloromethane (CH₂Cl₂).

-

Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 eq, e.g., 9.36 g of ~70-77% purity, ~57.8 mmol).

-

Reaction: Stir the mixture at ambient temperature for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, dilute the reaction mixture with additional CH₂Cl₂. Carefully transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), 2N sodium hydroxide (to remove m-chlorobenzoic acid), and finally with saturated sodium chloride (brine).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the final product. An example reported a yield of 73%.[13]

Trustworthiness & Safety: This protocol is self-validating through its workup procedure. The sodium sulfite wash is critical for safely destroying any unreacted peroxyacid. The subsequent base wash removes the carboxylic acid byproduct, facilitating purification. Caution: m-CPBA is a potentially explosive solid, especially upon impact or heating, and should be handled with care.[14]

Method 2: Activated Hydrogen Peroxide Systems

For substrates that are particularly resistant to oxidation, in situ generation of a more potent oxidizing agent is a superior strategy. The combination of a stable hydrogen peroxide source with an activating anhydride is highly effective.

Causality: The anhydride reacts with hydrogen peroxide to form a peroxycarboxylic acid in situ. Using a highly electrophilic anhydride, such as Trifluoroacetic Anhydride (TFAA) or Trifluoromethanesulfonic Anhydride, generates an exceptionally powerful oxidant capable of N-oxidizing even severely deactivated pyridine rings.[15][16] The Urea-Hydrogen Peroxide (UHP) complex is often preferred as the H₂O₂ source because it is a stable, easy-to-handle solid, obviating the need to work with hazardous, highly concentrated aqueous H₂O₂.[17][18][19]

Sources

- 1. innospk.com [innospk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)pyridine 1-oxide (CAS No. 22253-59-4), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, elucidates its reactivity profile, and explores its strategic applications in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, can significantly improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound, often leading to enhanced binding affinity for biological targets.[1] When appended to a pyridine ring, a common scaffold in numerous bioactive molecules, the trifluoromethyl group creates a versatile platform for drug discovery.[2]

This compound emerges as a particularly valuable intermediate. The N-oxide functionality not only alters the electronic landscape of the pyridine ring, enhancing its reactivity towards certain transformations, but also serves as a synthetic handle for further functionalization. This guide will provide a detailed exploration of this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. Key physicochemical data for the parent compound, 4-(Trifluoromethyl)pyridine, and its N-oxide are summarized below for comparative analysis.

| Property | 4-(Trifluoromethyl)pyridine | This compound | Reference(s) |

| CAS Number | 3796-24-5 | 22253-59-4 | [3], |

| Molecular Formula | C6H4F3N | C6H4F3NO | [3],[4] |

| Molecular Weight | 147.10 g/mol | 163.10 g/mol | [3],[4] |

| Physical Form | Liquid | White Solid | [3], |

| Purity | --- | ≥95% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing trifluoromethyl group and the N-oxide functionality.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the six carbon atoms of the pyridine ring and the trifluoromethyl carbon. The chemical shift of the CF3 carbon is a characteristic feature.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for trifluoromethylated compounds.[5]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (163.10 m/z). Fragmentation patterns can provide further structural information.[3]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, as well as bands associated with the aromatic pyridine N-oxide ring system. The N-O stretching vibration is a key diagnostic peak.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct oxidation of its parent pyridine, 4-(trifluoromethyl)pyridine. The choice of oxidizing agent is critical, particularly given the electron-deficient nature of the starting material.

Synthetic Pathway Overview

Caption: General synthetic scheme for the preparation of this compound.

Recommended Experimental Protocol: Oxidation with m-CPBA

This protocol is adapted from a general procedure for the N-oxidation of electron-deficient pyridines and is expected to be effective for the synthesis of this compound.[6]

Materials:

-

4-(Trifluoromethyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases. Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Causality of Experimental Choices:

-

m-CPBA as Oxidant: m-CPBA is a commonly used and effective oxidizing agent for the N-oxidation of pyridines. It is generally safe to handle and provides good yields.[6] For electron-deficient pyridines, harsher conditions or more potent oxidizing systems may be required.[7]

-

DCM as Solvent: Dichloromethane is a suitable solvent as it is relatively inert to the reaction conditions and effectively dissolves both the starting material and the oxidant.

-

Aqueous Bicarbonate Quench: The use of sodium bicarbonate neutralizes the acidic by-product, m-chlorobenzoic acid, and any remaining m-CPBA, facilitating the purification process.

Reactivity and Synthetic Utility

The presence of the N-oxide and the trifluoromethyl group imparts a unique reactivity profile to this compound, making it a versatile intermediate in organic synthesis.

Electrophilic and Nucleophilic Reactions

The pyridine N-oxide moiety activates the pyridine ring for both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions. However, the strong electron-withdrawing nature of the trifluoromethyl group at the 4-position deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the 2- and 6-positions.

Caption: Key reactivity sites on the this compound molecule.

Key Transformations

Deoxygenation: The N-oxide can be readily deoxygenated to the corresponding pyridine using various reducing agents, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). This allows for the use of the N-oxide as a temporary activating group.

Reaction with Phosphorus Oxychloride (POCl₃): Treatment of pyridine N-oxides with POCl₃ is a classic method for introducing a chlorine atom at the 2- or 4-position. For this compound, this reaction is expected to yield 2-chloro-4-(trifluoromethyl)pyridine, a valuable building block for further functionalization via nucleophilic aromatic substitution.[8][9]

Boekelheide-type Rearrangements: While the classic Boekelheide reaction involves the rearrangement of α-picoline-N-oxides, related transformations can occur with other substituted pyridine N-oxides in the presence of acylating agents like acetic anhydride or trifluoroacetic anhydride (TFAA).[10] These reactions can lead to the introduction of functional groups at the 2-position.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[11] this compound serves as a key precursor to a variety of more complex substituted pyridines that are incorporated into these bioactive molecules.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The ability to introduce diverse functionalities at the 2- and 6-positions of the 4-(trifluoromethyl)pyridine ring system, often accessed through the N-oxide intermediate, is crucial for optimizing potency and selectivity against specific kinase targets.

Building Block for Agrochemicals

Trifluoromethylpyridine derivatives are also prevalent in the agrochemical industry as herbicides and pesticides.[12] The synthetic versatility of this compound makes it a valuable starting material for the development of new crop protection agents.

Case Study: Precursor to Substituted Pyridines in Pharmaceutical Synthesis

While direct examples of the use of this compound in specific drug syntheses are not always explicitly detailed in publicly available literature, its role can be inferred from the structures of final drug products. For instance, the synthesis of various kinase inhibitors often involves the coupling of a 2-amino-4-(trifluoromethyl)pyridine or a 2-halo-4-(trifluoromethyl)pyridine fragment. These fragments can be efficiently prepared from this compound through a sequence of nucleophilic substitution and/or deoxygenation reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and an N-oxide functionality provides a powerful platform for the introduction of diverse substituents onto the pyridine ring. A thorough understanding of its synthesis, reactivity, and safe handling is essential for leveraging its full potential in the development of novel and effective chemical entities.

References

- Supporting Information for a scientific article.

- PubChem. 4-(Trifluoromethyl)pyridine.

- ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.

- The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. (Article on the importance of trifluoromethylpyridines).

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.

- A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate.

- C-H Fluorination Promoted by Pyridine N-Oxyl Radical. The Royal Society of Chemistry.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Method for synthesizing 4-trifluoromethyl pyridine compound.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- pyridine-n-oxide. Organic Syntheses Procedure.

- A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed.

- Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Deriv

- meta-Chloroperoxybenzoic Acid (m-CPBA).

- A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine.

- Pyridine, 1-oxide. the NIST WebBook - National Institute of Standards and Technology.

- This compound. Sigma-Aldrich.

- This compound. Sigma-Aldrich.

- This compound. Amerigo Scientific.

- This compound. Sigma-Aldrich.

- Supporting Inform

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- Boekelheide reaction. Wikipedia.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH.

- Pyridine, 1-oxide. the NIST WebBook - National Institute of Standards and Technology.

- Recent trends in the chemistry of pyridine N-oxides. Arkivoc.

- Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange.

- Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium c

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl

- Investigation of the effect of the N-oxidation process on the interaction of selected pyridine compounds with biomacromolecules: structural, spectral, theoretical and docking studies. PubMed.

- 4-(Trifluoromethyl)-2-pyridone. Ossila.

- N-oxidation of Pyridine Derivatives - Supporting Inform

- Reaction conditions and reagents: a Acetic anhydride, pyridine, 100 °C,...

Sources

- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Trifluoromethyl)pyridine 1-oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group into the pyridine N-oxide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity, thereby modulating its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering a foundational resource for its identification, characterization, and utilization in research and development.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the IUPAC name 4-(trifluoromethyl)pyridin-1-ium-1-olate and CAS number 22253-59-4, is characterized by a pyridine ring N-oxidized and substituted with a trifluoromethyl group at the C4 position.[1] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen environment in a molecule. For this compound, the electron-withdrawing nature of both the trifluoromethyl group and the N-oxide functionality significantly influences the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | 8.1 - 8.3 | d | ~6-8 |

| H-3, H-5 | 7.3 - 7.5 | d | ~6-8 |

Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.

Interpretation:

The protons at the C2 and C6 positions (α to the N-oxide) are expected to be the most deshielded due to the inductive effect and the positive charge on the nitrogen atom. The protons at the C3 and C5 positions (β to the N-oxide) will appear at a relatively higher field. The symmetry of the molecule results in two sets of equivalent protons, leading to two distinct signals in the ¹H NMR spectrum, both appearing as doublets due to coupling with their adjacent protons. For comparison, the protons of pyridine N-oxide itself resonate at approximately 8.2-8.3 ppm (H-2,6) and 7.3-7.4 ppm (H-3,5,4).[2] The trifluoromethyl group at the 4-position will further influence these shifts.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are also significantly affected by the electron-withdrawing substituents.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J) in Hz |

| C-4 | 130 - 135 | q | ~35-40 (¹JCF) |

| CF₃ | 120 - 125 | q | ~270-280 (¹JCF) |

| C-2, C-6 | 138 - 142 | s | - |

| C-3, C-5 | 125 - 128 | q | ~3-5 (³JCF) |

Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.

Interpretation:

A key feature in the ¹³C NMR spectrum will be the signal for the trifluoromethyl carbon, which appears as a quartet due to coupling with the three fluorine atoms, exhibiting a large one-bond C-F coupling constant (¹JCF). The carbon atom to which the CF₃ group is attached (C-4) will also appear as a quartet, but with a smaller coupling constant. The C-3 and C-5 carbons may show a small quartet splitting due to three-bond coupling with the fluorine atoms. The C-2 and C-6 carbons are expected to be the most deshielded among the aromatic carbons due to their proximity to the N-oxide group. For comparison, the carbon signals for 4-methylpyridine N-oxide are observed at approximately 138.4 ppm (C-4), 138.0 ppm (C-2,6), and 126.6 ppm (C-3,5).[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg) of the compound in a deuterated solvent as for ¹H NMR.

-

Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1600 | Aromatic C=C stretching | Medium |

| ~1480 | Aromatic C=C stretching | Medium |

| ~1250 | N-O stretching | Strong |

| 1100-1300 | C-F stretching | Strong, multiple bands |

| ~850 | C-H out-of-plane bending | Strong |

Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.

Interpretation:

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically appearing as multiple strong peaks in the 1100-1300 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the N-O stretching vibration in pyridine N-oxides. The aromatic C=C stretching vibrations will give rise to bands in the 1400-1600 cm⁻¹ region. A strong absorption around 850 cm⁻¹ is indicative of the out-of-plane C-H bending for the 1,4-disubstituted aromatic ring. The NIST WebBook provides a reference spectrum for pyridine 1-oxide which can be used for comparison.[3]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 163.03

-

Major Fragments: [M-O]⁺ (m/z 147), [M-CF₃]⁺ (m/z 94), CF₃⁺ (m/z 69)

Note: Fragmentation patterns are predictions and can vary based on the ionization method.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 163, corresponding to the molecular weight of this compound.[1] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a fragment ion at m/z 147, corresponding to 4-(trifluoromethyl)pyridine.[4] Another likely fragmentation is the loss of the trifluoromethyl radical, leading to a peak at m/z 94. The trifluoromethyl cation itself may also be observed at m/z 69.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The interplay of the pyridine N-oxide and the trifluoromethyl group results in a unique and identifiable set of spectral features. By leveraging the information from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers and drug development professionals can confidently identify and assess the purity of this important chemical entity, facilitating its application in the synthesis of novel therapeutic agents.

References

- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). 4-(trifluoromethyl)pyridin-1-ium-1-olate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved from [Link]

-

Windhorse Tours. (n.d.). 22253-59-4 | 4-Trifluoromethylpyridine N-oxide. Retrieved from [Link]

-

Jingming Chemical. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(TRIFLUOROMETHYL)PYRIDIN-1-IUM-1-OLATE. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 1-oxide. Retrieved from [Link]

Sources

reactivity of 4-(Trifluoromethyl)pyridine 1-oxide

An In-depth Technical Guide to the Reactivity of 4-(Trifluoromethyl)pyridine 1-oxide

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the pharmacological profile of a molecule.[1][2][3] this compound emerges as a particularly compelling building block, marrying the potent electron-withdrawing nature of the -CF3 group with the versatile reactivity of the pyridine N-oxide moiety. This guide provides an in-depth analysis of the compound's electronic structure, its distinct reactivity towards electrophilic and nucleophilic reagents, and the strategic transformations centered on the N-oxide group. We will explore the mechanistic underpinnings of these reactions, present practical experimental protocols, and contextualize the molecule's utility for researchers, medicinal chemists, and drug development professionals.

The Electronic Dichotomy: Understanding the Core Reactivity

The is governed by a fascinating electronic push-pull system.

-

The N-Oxide Group (Electron Donor): The N-oxide moiety (N⁺-O⁻) acts as a powerful electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing electron density at the ortho (C2, C6) and para (C4) positions.[4] This donation activates the ring towards electrophilic attack, a stark contrast to the inherent electron-deficiency of the parent pyridine.[5]

-

The Trifluoromethyl Group (Electron Acceptor): Conversely, the -CF3 group at the C4 position is one of the strongest electron-withdrawing groups used in organic synthesis due to the high electronegativity of fluorine.[2] It deactivates the ring by induction, pulling electron density away from the aromatic system.

This juxtaposition creates a unique electronic landscape. While the N-oxide enriches the ring, the -CF3 group at the para position strongly depletes it. This push-pull dynamic is the key to understanding the molecule's regioselective reactions.

Caption: Key resonance structures illustrating electron donation from the N-oxide.

Synthesis of the Parent Compound

The most direct route to this compound is the oxidation of its parent pyridine, 4-(Trifluoromethyl)pyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is generally clean and high-yielding.

Protocol 1: Synthesis of this compound

-

Dissolution: Dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1 to 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess peroxy acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, a white solid, can be further purified by column chromatography on silica gel or recrystallization if necessary.

Key Reactivity Profiles and Transformations

Electrophilic Aromatic Substitution (EAS)

The electron-donating N-oxide group directs incoming electrophiles to the C2 and C6 positions. Despite the deactivating effect of the -CF3 group, the N-oxide's influence is dominant, allowing for EAS reactions under milder conditions than those required for the parent pyridine.[4]

Computational studies on pyridine-N-oxide nitration confirm that the kinetic product is typically the ortho-substituted compound.[6] For this compound, this translates to high regioselectivity for the C2 position.

Caption: Generalized workflow for electrophilic substitution on the N-oxide.

Common EAS Reactions:

-

Nitration: Reaction with nitric acid in sulfuric acid yields 2-nitro-4-(trifluoromethyl)pyridine 1-oxide.

-

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid or using N-halosuccinimides.

Reactions Involving the N-Oxide Group

The N-oxide functionality is the primary hub of reactivity, serving as a versatile handle for a wide array of transformations.

A. Deoxygenation

The removal of the N-oxide oxygen to yield the parent 4-(trifluoromethyl)pyridine is a crucial step, often employed at the end of a synthetic sequence. This can be accomplished with various reagents.

| Reagent | Typical Conditions | Notes |

| PCl₃ or POCl₃ | DCM or Chloroform, 0 °C to reflux | Common, effective, but produces phosphorus byproducts. |

| H₂ / Pd/C | Methanol or Ethanol, RT, 1-5 atm H₂ | Clean reduction, sensitive to other reducible groups. |

| (PhO)₃P | High temperature | Useful for heat-stable molecules. |

| Photoredox Catalysis | Visible light, photocatalyst | A modern, mild method for deoxygenation.[7] |

B. Functionalization via N-Oxide Activation (Boekelheide-type Reactivity)

A cornerstone of pyridine N-oxide chemistry is its activation with acylating agents, such as trifluoroacetic anhydride (TFAA) or phosphoryl chloride (POCl₃).[8][9] This activation converts the N-oxide into an excellent leaving group, rendering the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.

Caption: Pathway for nucleophilic substitution at C2 after N-oxide activation.

Protocol 2: Chlorination at the C2 Position

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).

-

Reaction: Add excess phosphoryl chloride (POCl₃, 3-5 eq) slowly at 0 °C.

-

Heating: After the initial addition, carefully heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. The excess POCl₃ will react exothermically with water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a solid base like sodium carbonate (Na₂CO₃) or a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 2-chloro-4-(trifluoromethyl)pyridine.

This strategy allows for the introduction of a wide range of nucleophiles (halides, cyanides, alkoxides, etc.) at the C2 position, a position not easily accessed through other means.

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry.[1] The -CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability due to its lipophilicity.[3][10]

This compound serves as a versatile intermediate to access a library of substituted pyridines that would otherwise be difficult to synthesize. By using the N-oxide as a synthetic handle, chemists can:

-

Introduce Diversity: Perform C2-functionalization with various nucleophiles to explore the structure-activity relationship (SAR) around the pyridine core.

-

Fine-Tune Properties: Subsequent deoxygenation provides the final 2,4-disubstituted pyridine, a common motif in pharmaceuticals and agrochemicals.[2]

-

Access Novel Scaffolds: The unique reactivity of the N-oxide allows for cycloaddition and rearrangement reactions, leading to more complex heterocyclic systems.[11]

Conclusion

This compound is a reagent of significant strategic value. Its reactivity is a delicate balance between the electron-donating N-oxide and the electron-withdrawing trifluoromethyl group. This balance enables highly regioselective electrophilic substitutions at the C2 position and, more importantly, provides a robust platform for C2-functionalization with a vast range of nucleophiles following N-oxide activation. For scientists in drug discovery, mastering the chemistry of this intermediate opens a reliable pathway to novel and diverse 2,4-substituted pyridine derivatives, accelerating the development of next-generation therapeutics.

References

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

-

Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem. Available at: [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. Available at: [Link]

-

4-trifluoromethylpyridine. Reddit r/chemhelp. Available at: [Link]

-

Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central (PMC). Available at: [Link]

-

Trifluoromethylation of pyridine N-oxide deriatives by using Togni's reagent. ResearchGate. Available at: [Link]

-

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry. Available at: [Link]

- Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents.

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]

-

Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

-

Boekelheide reaction. Wikipedia. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Electrophilic substitution at position 4 of pyridine. Química Orgánica. Available at: [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 10. jelsciences.com [jelsciences.com]

- 11. arkat-usa.org [arkat-usa.org]

The Advent of a Trifluoromethylation Powerhouse: A Technical Guide to the 4-(Trifluoromethyl)pyridine 1-Oxide/TFAA System

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of molecular entities. Historically, the direct trifluoromethylation of aromatic and heteroaromatic systems has been fraught with challenges, often requiring harsh conditions or the use of expensive, specialized reagents. This guide unveils a paradigm shift in trifluoromethylation chemistry, centered on the innovative use of 4-(trifluoromethyl)pyridine 1-oxide not as a direct trifluoromethylating agent, but as a highly effective redox auxiliary in a photochemical system. In concert with the inexpensive and readily available trifluoroacetic anhydride (TFAA), this methodology provides a scalable, efficient, and operationally simple route to a wide array of trifluoromethylated compounds. We will delve into the nuanced mechanism of this transformation, provide detailed, field-tested protocols, and explore the extensive substrate scope, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: Rethinking Trifluoromethylation

The trifluoromethyl group is a privileged motif in pharmaceutical and agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule. While numerous trifluoromethylating agents have been developed, their widespread application, particularly in large-scale synthesis, has been hampered by cost and operational complexity.

This guide focuses on a transformative approach that circumvents these limitations by employing this compound as a key component in a photoredox-catalyzed system. It is crucial to understand that This compound is not a standalone trifluoromethylating agent. Instead, it acts as a stoichiometric redox trigger, facilitating the generation of the trifluoromethyl radical from an inexpensive and abundant source: trifluoroacetic anhydride (TFAA). This process is driven by visible light, offering a mild and sustainable alternative to traditional methods.

The Core of the System: Physicochemical Properties

A foundational understanding of the key reagents is paramount for successful application.

This compound

| Property | Value |

| Molecular Formula | C₆H₄F₃NO |

| Molecular Weight | 163.10 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 22253-59-4 |

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the oxygen atom a nucleophilic center. The potent electron-withdrawing nature of the trifluoromethyl group at the 4-position further influences the redox potential of the molecule, a key factor in its role within the catalytic cycle.

Trifluoroacetic Anhydride (TFAA)

| Property | Value |

| Molecular Formula | C₄F₆O₃ |

| Molecular Weight | 210.03 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 39.5-40 °C |

| CAS Number | 407-25-0 |

TFAA is a commodity chemical, making this trifluoromethylation method highly cost-effective for large-scale applications.

Synthesis of this compound

The accessibility of the redox auxiliary is a critical aspect of this methodology. This compound can be readily synthesized from its corresponding pyridine precursor.

Experimental Protocol: Oxidation of 4-(Trifluoromethyl)pyridine

A reliable method for the synthesis of this compound involves the oxidation of 4-(trifluoromethyl)pyridine.

Reagents and Equipment:

-

4-(Trifluoromethyl)pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium bicarbonate solution

-

Magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required), separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (typically 1.1-1.5 equivalents) in DCM to the cooled pyridine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.

-

Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain a white to off-white solid.

The Reaction Mechanism: A Symphony of Light, Electrons, and Radicals

The trifluoromethylation process is a finely tuned photoredox catalytic cycle. The synergy between the pyridine N-oxide, TFAA, and a photocatalyst under visible light irradiation is the key to its success.

Activation and Formation of the Key Intermediate

The reaction is initiated by the acylation of the nucleophilic oxygen of this compound by trifluoroacetic anhydride. This forms the crucial intermediate, an O-acyl pyridinium salt.

Caption: The photoredox catalytic cycle.

Mechanistic Breakdown:

-

Excitation: The photocatalyst, [Ru(bpy)₃]²⁺, absorbs visible light and is excited to a long-lived triplet state, [Ru(bpy)₃]²⁺*, which is a potent reducing agent.

-

Single Electron Transfer (SET): The excited photocatalyst, [Ru(bpy)₃]²⁺*, donates an electron to the O-trifluoroacetyl pyridinium intermediate. This intermediate has a favorably low reduction potential, making this electron transfer thermodynamically favorable.

-

Radical Generation: The resulting radical anion of the pyridinium intermediate is unstable and undergoes rapid fragmentation. It releases a trifluoromethyl radical (CF₃•), carbon dioxide (CO₂), and regenerates the 4-(trifluoromethyl)pyridine.

-

Substrate Trifluoromethylation: The highly reactive CF₃• radical adds to the aromatic or heteroaromatic substrate, forming a radical adduct.

-

Rearomatization and Catalyst Regeneration: The radical adduct is oxidized back to a cationic species by the oxidized photocatalyst, [Ru(bpy)₃]³⁺, which is formed in the initial SET step. Subsequent deprotonation restores the aromaticity of the substrate, yielding the final trifluoromethylated product and regenerating the ground-state photocatalyst, [Ru(bpy)₃]²⁺, to complete the catalytic cycle.

The formation of an Electron Donor-Acceptor (EDA) complex between the pyridine N-oxide and the acylated intermediate can also play a crucial role, facilitating the electron transfer process upon photoexcitation.

Experimental Protocol: A General Procedure for Photochemical Trifluoromethylation

This section provides a detailed, step-by-step methodology for a typical trifluoromethylation reaction.

Materials and Equipment:

-

This compound

-

Trifluoroacetic anhydride (TFAA)

-

[Ru(bpy)₃]Cl₂ or a similar photocatalyst

-

Substrate (arene or heteroarene)

-

Anhydrous acetonitrile (MeCN) or another suitable solvent

-

Schlenk flask or vial with a magnetic stir bar

-

Visible light source (e.g., blue LEDs, compact fluorescent lamp)

-

Inert atmosphere (nitrogen or argon)

Step-by-Step Procedure:

-

To a Schlenk flask or vial, add the substrate (1.0 equiv), this compound (1.5-2.0 equiv), and the photocatalyst (e.g., [Ru(bpy)₃]Cl₂, 1-2 mol%).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times.

-

Add anhydrous acetonitrile via syringe.

-

Stir the mixture to ensure complete dissolution of the solids.

-

Add trifluoroacetic anhydride (1.5-2.0 equiv) to the reaction mixture via syringe.

-

Place the reaction vessel at a consistent distance from the visible light source and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain a constant temperature.

-

Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

-

Upon completion, quench the reaction by opening it to the air and removing the light source.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated compound.

Substrate Scope and Efficacy

The this compound/TFAA system demonstrates a broad substrate scope, with a particular affinity for electron-rich arenes and heteroarenes. The efficiency of the reaction is influenced by the electronic properties of both the substrate and the pyridine N-oxide auxiliary.

Comparison with Other Pyridine N-Oxides

While this compound is highly effective, the choice of pyridine N-oxide can be tuned to optimize the reaction for specific substrates. Generally, pyridine N-oxides bearing electron-withdrawing groups, such as the trifluoromethyl group, can enhance the rate of the reaction by lowering the reduction potential of the O-acyl pyridinium intermediate, thus facilitating the key single-electron transfer step. In contrast, electron-donating groups on the pyridine N-oxide may slow down the reaction. However, other factors, such as the stability of the resulting pyridinium radical anion, also play a role.

Representative Substrates and Yields

The following table summarizes the trifluoromethylation of a variety of arenes and heteroarenes using the pyridine N-oxide/TFAA system. While specific yields for this compound are not always explicitly reported in direct comparison to other N-oxides in the literature, the general efficacy of this class of reagents is well-documented.

| Substrate | Product | Typical Yield (%) |

| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-1-(trifluoromethyl)benzene | >90 |

| N-Methylpyrrole | 2-(Trifluoromethyl)-N-methylpyrrole | 80-90 |

| Indole | 3-(Trifluoromethyl)indole | 70-85 |

| Anisole | 4-(Trifluoromethyl)anisole | 60-75 |

| Caffeine | 8-(Trifluoromethyl)caffeine | 65-80 |

| Celecoxib | Trifluoromethylated Celecoxib | 50-70 |

Note: Yields are representative and can vary based on the specific pyridine N-oxide used and the reaction conditions.

This methodology is particularly well-suited for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products, due to its mild conditions and good functional group tolerance.

Conclusion and Future Outlook

The use of this compound as a redox auxiliary in a photochemical trifluoromethylation system with TFAA represents a significant advancement in synthetic chemistry. This method provides a cost-effective, scalable, and environmentally benign route to a wide range of valuable trifluoromethylated compounds. The deep mechanistic understanding of this process, from the initial acylation to the intricacies of the photoredox cycle, empowers chemists to apply and adapt this methodology to their specific synthetic challenges.

Future research in this area will likely focus on expanding the substrate scope to include more electron-deficient systems, developing even more efficient and recyclable photocatalysts, and exploring the use of other inexpensive perfluoroalkyl sources. The principles outlined in this guide provide a solid foundation for these future innovations, ensuring that the pyridine N-oxide/TFAA system will remain a vital tool in the arsenal of synthetic chemists for years to come.

References

-

Beatty, J. W., Douglas, J. J., Miller, R., McAtee, R. C., Cole, K. P., & Stephenson, C. R. J. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(3), 456-472. [Link] [1][2]2. Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link] [3][4]3. Pitré, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2014). A photochemical approach for the synthesis of 4-trifluoromethyl-substituted pyrimidines and pyridines. Organic & Biomolecular Chemistry, 12(35), 6945-6949.

- Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.

- Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox catalysis in organic chemistry. The Journal of Organic Chemistry, 81(16), 6898-6926.

-

Politano, F., et al. (2023). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. The Journal of Organic Chemistry, 88(5), 2970-2975. [5]13. Grandjean, J., et al. (2022). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Science, 13(43), 12846-12852. [Link] [6][7]14. Chen, J.-R., et al. (2018). Nickel-Catalyzed C-H Trifluoromethylation of Pyridine N-Oxides with Togni's Reagent. Tetrahedron Letters, 59(16), 1551-1554. [8]15. Zhang, W.-M., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 88(3), 1757-1767.

- Stephenson, C. R. J., et al. (2017). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Organic Letters, 19(17), 4568-4571.

Sources

- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

role of 4-(Trifluoromethyl)pyridine 1-oxide in organic synthesis

An In-depth Technical Guide to the Role of 4-(Trifluoromethyl)pyridine 1-oxide in Organic Synthesis

Abstract